molecular formula C12H16ClNO2 B2512252 Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride CAS No. 187389-87-3

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Cat. No.: B2512252
CAS No.: 187389-87-3
M. Wt: 241.72
InChI Key: JLLKDWYFLUAIFI-UHFFFAOYSA-N
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Description

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and is characterized by the presence of an amino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene, which can be obtained through hydrogenation of naphthalene.

    Amination: The tetrahydronaphthalene is then subjected to amination to introduce the amino group at the 5-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.

    Esterification: The carboxylate group is introduced through esterification, where the amino-tetrahydronaphthalene is reacted with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amino and ester functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride: Similar structure but with the carboxylate group at the 2-position.

    5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Lacks the ester group, which affects its reactivity and applications.

    Naphthalene derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to its specific functional groups and their positions on the naphthalene ring. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13;/h2,5-6,11H,3-4,7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLKDWYFLUAIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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